molecular formula C16H22N2O B8306674 Spiro[3H-furo[2,3-f]indole-3,4'-piperidine],1'-ethyl-2,5,6,7-tetrahydro-

Spiro[3H-furo[2,3-f]indole-3,4'-piperidine],1'-ethyl-2,5,6,7-tetrahydro-

Cat. No.: B8306674
M. Wt: 258.36 g/mol
InChI Key: CJWKWGRXHBDUND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1’-Ethyl-2,3,6,7-tetrahydrospiro[furo[2,3-f]indole-3,4’-piperidine] is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom.

Preparation Methods

The synthesis of 1’-Ethyl-2,3,6,7-tetrahydrospiro[furo[2,3-f]indole-3,4’-piperidine] involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the indole core, followed by the construction of the spirocyclic system. Common reaction conditions involve the use of catalysts, specific temperature controls, and solvents to facilitate the reactions . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often incorporating green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

1’-Ethyl-2,3,6,7-tetrahydrospiro[furo[2,3-f]indole-3,4’-piperidine] undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1’-Ethyl-2,3,6,7-tetrahydrospiro[furo[2,3-f]indole-3,4’-piperidine] involves its interaction with specific molecular targets in the body. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other indole derivatives and spirocyclic compounds. For example:

Properties

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

1'-ethylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine]

InChI

InChI=1S/C16H22N2O/c1-2-18-7-4-16(5-8-18)11-19-15-9-12-3-6-17-14(12)10-13(15)16/h9-10,17H,2-8,11H2,1H3

InChI Key

CJWKWGRXHBDUND-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(CC1)COC3=C2C=C4C(=C3)CCN4

Origin of Product

United States

Synthesis routes and methods

Procedure details

This was prepared from 1-acetyl-6-bromo-2,3-dihydro-1H-indol-5-ol (Tetrahedron, 1973, 29 (8), 1115) and 1-ethyl-1,2,3,6-tetrahydropyridine-4-methanol (D108), following the procedure of Description 8 (alternative preparation), steps a), b), and c). This gave the title compound (overall yield: 45%) as a fine grey powder.
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